4-tert-butyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide
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Overview
Description
4-tert-butyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a trichloroethyl group, and a dimethylphenylamino group attached to a benzamide core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-tert-butylbenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2,5-dimethylaniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-tert-butyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2,2,2-trichloro-1-isopropylamino-ethyl)benzamide
- 4-tert-butyl-N-(2,2,2-trichloro-1-(4-iodo-phenylamino)-ethyl)benzamide
- 4-tert-butyl-N-(2,2,2-trichloro-1-(2-chloro-phenylamino)-ethyl)benzamide
Uniqueness
4-tert-butyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide is unique due to the presence of the 2,5-dimethylphenylamino group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H25Cl3N2O |
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Molecular Weight |
427.8 g/mol |
IUPAC Name |
4-tert-butyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C21H25Cl3N2O/c1-13-6-7-14(2)17(12-13)25-19(21(22,23)24)26-18(27)15-8-10-16(11-9-15)20(3,4)5/h6-12,19,25H,1-5H3,(H,26,27) |
InChI Key |
GMMXKHSIYZUCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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